molecular formula C9H6F3N3 B12566819 1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- CAS No. 143681-53-2

1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)-

Cat. No.: B12566819
CAS No.: 143681-53-2
M. Wt: 213.16 g/mol
InChI Key: MNSUMZVSNXZPHA-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are characterized by a triazine ring fused to a benzene ring. The presence of a trifluoromethyl group at the 3-position and a methyl group at the 7-position imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzotriazines can be synthesized through various methods, including cycloaddition reactions, cyclocondensations, and heterocyclization of N-(2-aminoaryl)hydrazides . One common method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of azo compounds. Treatment with trifluoroacetic acid yields 1,2,4-benzotriazines in excellent yields .

Industrial Production Methods

Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzotriazinyl radicals, dihydrobenzotriazines, and substituted benzotriazines .

Mechanism of Action

The mechanism of action of 1,2,4-benzotriazine, 7-methyl-3-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The specific pathways and targets can vary depending on the biological context and the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to other benzotriazine derivatives .

Properties

CAS No.

143681-53-2

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

7-methyl-3-(trifluoromethyl)-1,2,4-benzotriazine

InChI

InChI=1S/C9H6F3N3/c1-5-2-3-6-7(4-5)14-15-8(13-6)9(10,11)12/h2-4H,1H3

InChI Key

MNSUMZVSNXZPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=N2)C(F)(F)F

Origin of Product

United States

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